PAR-4 (1-6) amide (human)
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Overview
Description
PAR-4 (1-6) amide (human) is a synthetic peptide that acts as an agonist of the protease-activated receptor 4 (PAR4). This compound corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human PAR4. It is known to induce platelet aggregation, making it a significant compound in the study of blood coagulation and related processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: PAR-4 (1-6) amide (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of PAR-4 (1-6) amide (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: PAR-4 (1-6) amide (human) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Cleavage Reagents: TFA, often with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products: The primary product of interest is the PAR-4 (1-6) amide (human) peptide itself. By-products may include truncated peptides and peptides with incomplete deprotection .
Scientific Research Applications
PAR-4 (1-6) amide (human) has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.
Biology: Investigated for its role in platelet aggregation and blood coagulation.
Medicine: Explored for potential therapeutic applications in disorders related to blood clotting.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting blood coagulation pathways
Mechanism of Action
PAR-4 (1-6) amide (human) exerts its effects by activating the protease-activated receptor 4 (PAR4). Upon binding to PAR4, it induces a conformational change that triggers intracellular signaling pathways leading to platelet aggregation. This process involves the activation of G-proteins and subsequent signaling cascades that result in the release of granules and the formation of platelet plugs .
Comparison with Similar Compounds
PAR-1 (1-6) amide (human): Another peptide agonist of the protease-activated receptor family, but specific to PAR1.
PAR-2 (1-6) amide (human): Specific to PAR2, involved in different signaling pathways.
PAR-3 (1-6) amide (human): Specific to PAR3, with distinct biological roles
Uniqueness: PAR-4 (1-6) amide (human) is unique in its specificity for PAR4 and its potent ability to induce platelet aggregation. This makes it particularly valuable in studies of blood coagulation and related therapeutic applications .
Properties
Molecular Formula |
C28H42N8O8 |
---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C28H42N8O8/c1-15(2)24(25(31)41)35-26(42)18(9-10-21(30)38)33-23(40)14-32-27(43)20-4-3-11-36(20)28(44)19(34-22(39)13-29)12-16-5-7-17(37)8-6-16/h5-8,15,18-20,24,37H,3-4,9-14,29H2,1-2H3,(H2,30,38)(H2,31,41)(H,32,43)(H,33,40)(H,34,39)(H,35,42)/t18-,19-,20-,24-/m0/s1 |
InChI Key |
NIUWXNGGQOLCDN-XHOYROJHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN |
Origin of Product |
United States |
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